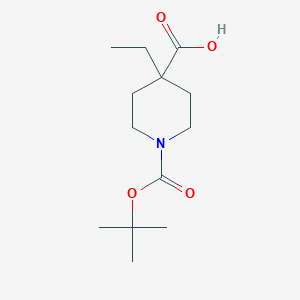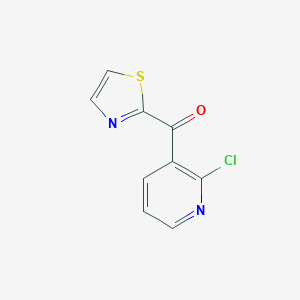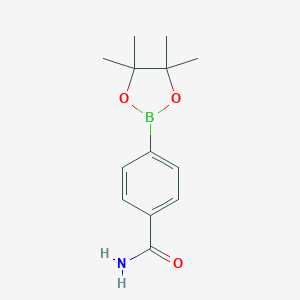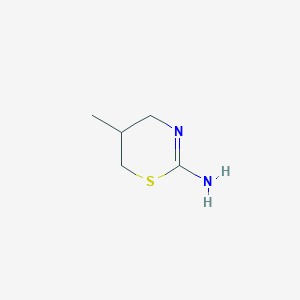
5-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MTSET, and it is a thiol-specific reagent that is used to modify proteins and other biomolecules. The compound has a unique structure that allows it to interact with thiol groups in proteins, leading to modifications that can be used to study the function and structure of these biomolecules.
Wirkmechanismus
The mechanism of action of 5-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine involves the modification of thiol groups in proteins. This compound reacts with the thiol group in cysteine residues, forming a covalent bond that modifies the protein's structure and function. This modification can lead to changes in the activity of the protein, making it an important tool for studying protein function.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 5-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine are dependent on the specific protein or biomolecule that is being modified. In general, this compound can lead to changes in protein activity, stability, and interactions with other biomolecules. These changes can have significant effects on the function of the protein and the biological processes it is involved in.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine in lab experiments is its specificity for thiol groups in proteins. This specificity allows researchers to modify specific cysteine residues in proteins, leading to changes in their function and activity. However, the use of this compound can also have limitations, such as the potential for off-target effects and the need for careful control of experimental conditions.
Zukünftige Richtungen
There are several potential future directions for research involving 5-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine. One possible direction is the development of new methods for using this compound to study protein function and interactions. Additionally, researchers may explore the use of this compound in drug discovery and development, as it has the potential to modify protein targets that are involved in disease processes. Finally, there may be opportunities to use this compound in the development of new diagnostic tools for detecting and monitoring diseases.
Synthesemethoden
The synthesis of 5-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine is a complex process that involves several steps. The most common method for synthesizing this compound involves the reaction of 2-aminoethanethiol with methyl vinyl sulfone. This reaction results in the formation of the intermediate compound, which is then treated with sodium borohydride to produce the final product.
Wissenschaftliche Forschungsanwendungen
The unique properties of 5-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine make it an ideal reagent for studying the structure and function of proteins and other biomolecules. This compound is commonly used in biochemical research to modify thiol groups in proteins, leading to changes in their activity and function. Additionally, this compound can be used to study the interactions between proteins and other biomolecules, such as nucleic acids and lipids.
Eigenschaften
CAS-Nummer |
179413-53-7 |
|---|---|
Produktname |
5-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine |
Molekularformel |
C5H10N2S |
Molekulargewicht |
130.21 g/mol |
IUPAC-Name |
5-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine |
InChI |
InChI=1S/C5H10N2S/c1-4-2-7-5(6)8-3-4/h4H,2-3H2,1H3,(H2,6,7) |
InChI-Schlüssel |
QVNCACITRKLYMI-UHFFFAOYSA-N |
SMILES |
CC1CN=C(SC1)N |
Kanonische SMILES |
CC1CN=C(SC1)N |
Synonyme |
4H-1,3-Thiazin-2-amine,5,6-dihydro-5-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B70170.png)
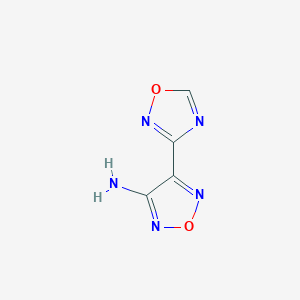
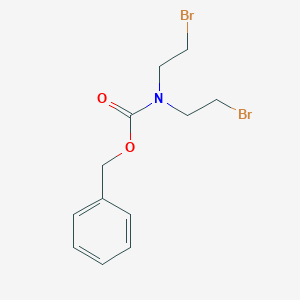
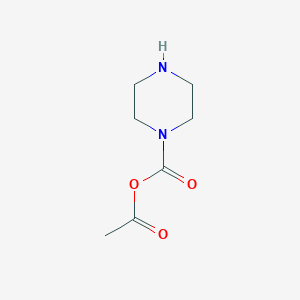
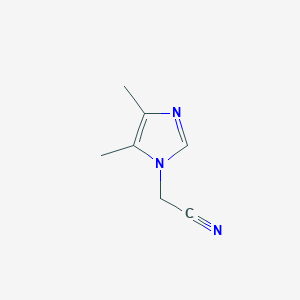
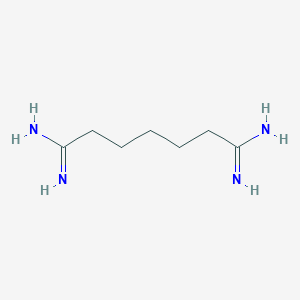
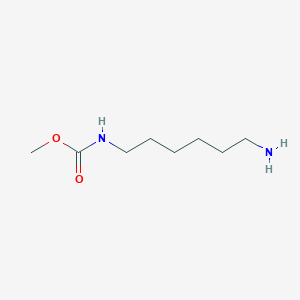
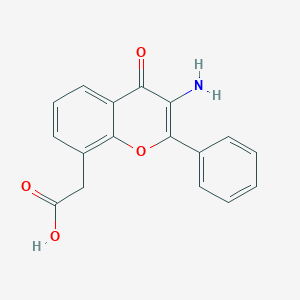
![6-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B70189.png)
![[2-[2-Bis(3,5-ditert-butylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-ditert-butylphenyl)phosphane](/img/structure/B70190.png)
